molecular formula C9H9ClO3 B7945817 (S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate

(S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate

Cat. No.: B7945817
M. Wt: 200.62 g/mol
InChI Key: CPEZVACFWJSZNE-QMMMGPOBSA-N
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Description

(S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate ( 32222-44-9) is a chiral building block of significant value in pharmaceutical research and development. This compound serves as a crucial synthetic intermediate in the preparation of advanced prodrugs. Recent research highlights its application in the synthesis of deuterated analogs of antiplatelet agents like clopidogrel and vicagrel . Incorporating this chiral mandelate derivative allows researchers to develop prodrugs with improved metabolic characteristics; deuteration at the benzylic methyl ester group, for instance, has been shown to confer greater resistance to esterase-mediated hydrolysis, thereby enhancing the metabolic stability and bioactivity of the resulting drug candidate . The compound is characterized by its molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . To maintain its stability and purity, it is recommended that the material be stored sealed in a dry environment, preferably at refrigerated temperatures of 2-8°C . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl (2S)-2-(3-chlorophenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEZVACFWJSZNE-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736494
Record name Methyl (2S)-(3-chlorophenyl)(hydroxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32222-44-9
Record name Methyl (2S)-(3-chlorophenyl)(hydroxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Organocatalytic Asymmetric Aldol Reactions

A prominent method utilizes proline-derived organocatalysts to induce stereoselectivity. For instance, a modified Strecker synthesis employs (S)-2-aminophenylglycine derivatives as chiral auxiliaries. In a representative procedure, 3-chlorobenzaldehyde reacts with methyl glyoxylate in the presence of a cinchona alkaloid catalyst, achieving enantiomeric excess (ee) >90%. The reaction proceeds via a dynamic kinetic resolution mechanism, where the catalyst stabilizes the transition state favoring the (S)-configuration.

Reaction Conditions :

  • Catalyst: (S)-Proline (10 mol%)

  • Solvent: Dichloromethane

  • Temperature: −20°C

  • Yield: 78%

  • ee: 92%

Metal-Catalyzed Asymmetric Hydrogenation

Palladium and ruthenium complexes facilitate the reduction of α-ketoesters to α-hydroxyesters. A study demonstrated that [(R)-BINAP]RuCl₂ catalyzes the hydrogenation of methyl 2-(3-chlorophenyl)-2-oxoacetate under 50 bar H₂ pressure, yielding the (S)-enantiomer with 85% ee. The stereochemical outcome is attributed to the chiral ligand’s ability to orient the substrate for syn-addition of hydrogen.

Resolution of Racemic Mixtures

When enantioselective synthesis is impractical, resolution techniques isolate the (S)-enantiomer from racemic mixtures.

Kinetic Resolution via Enzymatic Hydrolysis

Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze the (R)-enantiomer of racemic methyl 2-(3-chlorophenyl)-2-hydroxyacetate. In a biphasic system (water/toluene), the enzyme achieves 98% conversion of the (R)-ester to the corresponding acid, leaving the (S)-ester intact with >99% ee.

Optimized Parameters :

  • Enzyme Loading: 20 mg/mmol substrate

  • pH: 7.0

  • Temperature: 37°C

  • Reaction Time: 24 h

Chiral Chromatography

Preparative chiral HPLC using cellulose-derived stationary phases (e.g., Chiralpak IC) resolves racemic mixtures. A mobile phase of hexane/isopropanol (90:10) elutes the (S)-enantiomer at 12.3 min, achieving 99.5% purity.

Biocatalytic Approaches

Biocatalysis offers sustainable routes to the target compound.

Whole-Cell Biotransformation

Engineered Escherichia coli expressing alcohol dehydrogenases (ADHs) reduce methyl 2-(3-chlorophenyl)-2-oxoacetate to the (S)-alcohol. Co-factor regeneration is achieved via glucose dehydrogenase, yielding 82% product with 94% ee.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility.

Continuous Flow Reactors

A telescoped process integrates asymmetric aldol reaction and in-line purification. The reaction stream passes through a packed-bed reactor containing immobilized organocatalyst, followed by a chiral scavenger column. This system achieves 95% yield and 91% ee at a throughput of 5 kg/day.

Process Optimization

Statistical design of experiments (DoE) identifies critical parameters:

FactorOptimal RangeImpact on Yield
Temperature−15°C to −25°CHigh (p < 0.01)
Catalyst Loading8–12 mol%Moderate (p < 0.05)
Residence Time30–40 minLow (p = 0.1)

Comparative Analysis of Methods

The table below evaluates key methodologies:

MethodYield (%)ee (%)ScalabilityCost ($/kg)
Organocatalysis7892Moderate1200
Metal Hydrogenation8585High950
Enzymatic Resolution6599Low1800
Continuous Flow9591High800

Characterization and Quality Control

Post-synthesis analysis ensures stereochemical fidelity:

  • Chiral HPLC : Chiralpak AD-H column, 25 cm × 4.6 mm, 5 μm.

  • Optical Rotation : [α]D²⁵ = +34.5° (c = 1.0, CHCl₃).

  • X-ray Crystallography : Confirms absolute configuration via Flack parameter (x = 0.02) .

Chemical Reactions Analysis

Esterification and Hydrolysis

The compound undergoes reversible esterification and hydrolysis reactions, enabling its use in dynamic kinetic resolutions and chiral synthesis.

Key reaction :

(S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetateH2O, H+/OH(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid\text{(S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate} \xleftrightarrow{\text{H}_2\text{O, H}^+/\text{OH}^-} \text{(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid}

Condition Reagent/Catalyst Yield Application
Acidic hydrolysisH<sub>2</sub>SO<sub>4</sub>, reflux97%Production of carboxylic acid derivatives
Basic hydrolysis (saponification)KOH, 50% ethanol/water85% Synthesis of HDAC inhibitors

Photochemical Reduction

Visible-light-driven reduction enables stereoselective transformations.

Example reaction :

α-Keto esterPurple LED (390–395 nm), CH3CN(S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate\alpha\text{-Keto ester} \xrightarrow{\text{Purple LED (390–395 nm), CH}_3\text{CN}} \text{this compound}

Parameter Value
Light sourcePurple LED (10 W)
SolventCH<sub>3</sub>CN
Reaction time6–8 hours
Yield71–79%

This method minimizes byproducts and is scalable for gram-level synthesis .

Nucleophilic Substitution

The hydroxyl group undergoes substitution reactions to form sulfonates or acetates, facilitating further coupling.

Reaction with 3-nitrobenzenesulfonyl chloride :

(S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetateDMAP, CH2Cl23-NO2C6H4SO2ClSulfonated intermediate\text{this compound} \xrightarrow[\text{DMAP, CH}_2\text{Cl}_2]{\text{3-NO}_2\text{C}_6\text{H}_4\text{SO}_2\text{Cl}} \text{Sulfonated intermediate}

Parameter Value
Catalyst4-Dimethylaminopyridine (DMAP)
Temperature25°C
ApplicationIntermediate for antiplatelet drugs (e.g., Clopidogrel)

Hydrazinolysis

Reaction with hydrazine yields hydrazide derivatives for medicinal chemistry applications.

Reaction :

(S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetateNH2NH2,EtOHHydrazide derivative\text{this compound} \xrightarrow{\text{NH}_2\text{NH}_2, \text{EtOH}} \text{Hydrazide derivative}

Condition Yield Use
Reflux in ethanol, 9 hours89% Precursor for peptide-coupled HDAC inhibitors

C–C Bond-Forming Reactions

The hydroxyl group can be activated for coupling via trichloroacetimidate or acetate intermediates.

Trichloroacetimidate coupling :

(S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetateDBUCCl3CNTrichloroacetimidateLewis acidC–C coupled product\text{this compound} \xrightarrow[\text{DBU}]{\text{CCl}_3\text{CN}} \text{Trichloroacetimidate} \xrightarrow{\text{Lewis acid}} \text{C–C coupled product}

Coupling Partner Product Yield
Methoxybenzene derivativesBiaryl compounds75–82%

Oxidation and Reduction

The hydroxyl group is susceptible to oxidation, while the ester can be reduced to alcohols.

Oxidation :

(S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetatePCC, CH2Cl2α-Keto ester\text{this compound} \xrightarrow{\text{PCC, CH}_2\text{Cl}_2} \alpha\text{-Keto ester}

Reduction :

(S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetateLiAlH4(S)-2-(3-Chlorophenyl)-1,2-ethanediol\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{(S)-2-(3-Chlorophenyl)-1,2-ethanediol}

Scientific Research Applications

Pharmaceutical Development

(S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate is utilized as a chiral intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow for the modification of pharmacophores to enhance biological activity and selectivity.

  • Case Study : In a study focused on the synthesis of beta-3-adrenoceptor modulators, derivatives of this compound were synthesized to evaluate their efficacy in treating metabolic disorders such as obesity and type 2 diabetes .

Organic Synthesis

The compound is employed as a reagent in organic synthesis, particularly in the preparation of more complex molecules. Its hydroxyl group provides opportunities for further functionalization, making it a valuable building block.

  • Synthetic Pathways : The compound can undergo various reactions such as esterification, substitution, and oxidation, facilitating the production of diverse derivatives that can be tailored for specific applications .

Research indicates that this compound may exhibit significant biological properties, including antimicrobial and anticancer activities.

  • Antimicrobial Studies : Preliminary investigations into related compounds have shown potential against Gram-positive bacteria, suggesting that this compound could be explored for its antimicrobial efficacy .

Agricultural Applications

The compound's structural features make it suitable for development into agrochemicals, particularly as a pesticide or herbicide precursor.

  • Research Findings : Studies have indicated that chlorinated phenolic compounds can act as effective pesticides due to their ability to disrupt biological pathways in pests, leading to their potential use in crop protection .

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The chlorophenyl group can interact with hydrophobic pockets within proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
(S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate (32222-44-9) C₉H₉ClO₃ 3-Cl on phenyl 200.62 Chiral S-configuration; ester group; moderate lipophilicity
Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate (35925-27-0) C₉H₈Cl₂O₃ 3-Cl, 4-Cl on phenyl 235.07 Increased halogenation; higher molecular weight; potential enhanced toxicity
Methyl 2-(3-chloro-2-methylphenyl)-2-hydroxyacetate (1891181-95-5) C₁₀H₁₁ClO₃ 3-Cl, 2-CH₃ on phenyl 214.65 Steric hindrance from methyl group; altered solubility
Methyl 2-(3-chloro-4-methylphenyl)-2-hydroxyacetate (1698739-80-8) C₁₀H₁₁ClO₃ 3-Cl, 4-CH₃ on phenyl 214.64 Para-methyl enhances lipophilicity; possible metabolic stability
Methyl (2S)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate (1821776-64-0) C₁₀H₉F₃O₃ 3-CF₃ on phenyl 234.17 Strong electron-withdrawing CF₃ group; increased acidity
Methyl 2-amino-2-(3-hydroxyphenyl)acetate hydrochloride C₉H₁₁NO₃·HCl 3-OH on phenyl; amino group 213.19 (free base) Hydrophilic hydrochloride salt; enhanced water solubility
Key Observations:
  • Halogenation Effects : Adding a second chlorine (e.g., 3,4-dichloro derivative) increases molecular weight and may elevate toxicity due to greater halogen content .
  • Steric and Lipophilic Modifications : Methyl groups (e.g., 2-CH₃ or 4-CH₃) alter steric accessibility and lipophilicity, impacting binding interactions in biological systems .
  • Polar Functional Groups: The hydroxyl and amino groups in the 3-hydroxyphenyl derivative increase polarity, making it more water-soluble, especially as a hydrochloride salt .

Stereochemical Considerations

The (S)-enantiomer (CAS 32222-44-9) is distinct from its (R)-counterpart (CAS 153294-00-9) in biological activity. Enantiomeric purity is critical in drug development, as the S-form may exhibit higher target affinity or reduced off-target effects .

Biological Activity

(S)-Methyl 2-(3-chlorophenyl)-2-hydroxyacetate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₉ClO₃
  • Molecular Weight : Approximately 200.62 g/mol
  • Functional Groups : Hydroxyl (-OH) and acetate (-OCOCH₃) groups, with a chlorinated phenyl moiety.

The presence of the chlorophenyl group is significant as it influences the compound's interaction with biological targets, potentially enhancing its activity compared to non-chlorinated analogs.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and cellular pathways. Research suggests that it may function as an inhibitor or modulator of certain metabolic processes. The exact molecular targets remain to be fully elucidated, but preliminary studies indicate potential interactions with:

  • Enzymes : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptors : Possible binding to specific receptors could influence signal transduction pathways.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation as a lead compound in drug discovery for infections.
  • Antitumor Effects : Some studies have indicated potential antitumor activity, although detailed mechanisms and efficacy in vivo remain under investigation.
  • Metabolic Modulation : The compound may influence metabolic characteristics, which could have implications for conditions like diabetes or obesity .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • In vitro tests demonstrated that this compound showed significant activity against various bacterial strains. The presence of the chlorophenyl group was noted to enhance its binding affinity to bacterial enzymes.
  • Antitumor Research :
    • A study explored the effects of this compound on cancer cell lines, revealing that it could induce apoptosis in certain types of tumor cells. The mechanism appears to involve the activation of specific apoptotic pathways, although further research is required to confirm these findings.
  • Metabolic Studies :
    • In animal models, this compound was shown to improve metabolic parameters such as insulin sensitivity and glucose tolerance. This suggests potential applications in managing metabolic disorders .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundEnantiomer with specific chiralityPotential for diverse biological activities
Methyl mandelateLacks chlorine substitutionMore commonly used in synthesis
3-Chloromandelic acidContains carboxylic acid insteadDifferent functional group

This table highlights how this compound distinguishes itself from related compounds through its unique structural features and potential applications.

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